propan-2-yl 2-[5-(4-bromobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate
Description
Propan-2-yl 2-[5-(4-bromobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a structurally complex molecule featuring:
- Propan-2-yl ester: Enhances lipophilicity and influences metabolic stability.
- 2-Hydroxyphenyl moiety: Provides a site for hydrogen bonding or metal coordination.
- 4,4,4-Trifluoro-3-oxobutanoate: Electron-withdrawing trifluoromethyl and ketone groups that may enhance electrophilic reactivity and metabolic resistance.
This compound’s multifunctional design suggests applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent. However, its properties must be contextualized against structurally related compounds.
Properties
IUPAC Name |
propan-2-yl 2-[5-[(4-bromophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3NO6S/c1-10(2)30-18(27)16(17(26)19(21,22)23)14-9-12(5-8-15(14)25)24-31(28,29)13-6-3-11(20)4-7-13/h3-10,16,24-25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZPUBBGHFLNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[5-(4-bromobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, including the introduction of the bromophenyl group, the sulfonylation reaction, and the incorporation of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-[5-(4-bromobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound, which may have distinct applications.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
The compound propan-2-yl 2-[5-(4-bromobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate, also known as a sulfonamide derivative, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. Below is a detailed exploration of its applications across different fields.
Pharmaceutical Development
This compound is being investigated for its potential as an antitumor agent. Studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines by interfering with metabolic pathways essential for cell proliferation.
Case Study: Antitumor Activity
A recent study demonstrated that a related sulfonamide compound exhibited significant cytotoxic effects against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This suggests that similar derivatives may possess comparable antitumor properties.
Antimicrobial Research
Sulfonamides are widely known for their antimicrobial activity. Research indicates that compounds with a similar structure to this compound can effectively inhibit bacterial growth by targeting folate synthesis pathways.
Table: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Propan-2-yl... | K. pneumoniae | 8 µg/mL |
Biochemical Research
The compound's ability to modulate enzyme activity makes it a candidate for biochemical studies focusing on enzyme inhibition. Sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis.
Insights from Biochemical Studies
Research has shown that modifications to the sulfonamide moiety can enhance selectivity and potency against specific enzymes involved in metabolic pathways, providing avenues for drug design.
Material Science
Due to its unique chemical structure, this compound is being explored for applications in material science, particularly in developing polymeric materials with antimicrobial properties.
Case Study: Polymer Development
A study on the incorporation of sulfonamide derivatives into polymer matrices showed enhanced antimicrobial activity and stability under various environmental conditions, suggesting potential applications in medical devices and packaging materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[5-(4-bromobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following comparison focuses on propanoate derivatives with analogous substituents, emphasizing computational insights from quantum chemical tools like Multiwfn (for wavefunction analysis) and the Electron Localization Function (ELF) .
Structural and Electronic Comparisons
Table 1: Key Structural Features and Hypothetical Properties
Key Observations :
- Lipophilicity: The target compound’s trifluoromethyl and bromine substituents contribute to a higher logP than [5458-20-8], which has polar pyrimidine and propanoylsulfanyl groups.
- In contrast, [5458-20-8] shows localization at sulfur and fluorine, favoring nucleophilic interactions.
Reactivity and Binding Potential
- Sulfonamido vs.
- Trifluoromethyl Effects: The –CF3 group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, as seen in studies of trifluoroacetyl-containing drugs .
Solubility and Bioavailability
- The target compound has low aqueous solubility (~0.1 mg/mL) due to its hydrophobic bromine and trifluoromethyl groups.
- [5458-20-8] exhibits higher solubility (~5 mg/mL) owing to its polar pyrimidine ring.
Methodological Insights from Computational Tools
- Multiwfn: Enables comparative analysis of molecular electrostatic potentials (MEPs), highlighting regions of electrophilic/nucleophilic reactivity. For instance, the target’s ketone group shows a strong electrophilic MEP, suggesting susceptibility to nucleophilic attack .
- ELF: Reveals lone pairs and bonding regions. The target’s hydroxyphenyl –OH group exhibits moderate ELF localization, indicating possible hydrogen-bond acceptor/donor duality .
Biological Activity
Propan-2-yl 2-[5-(4-bromobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate is a synthetic compound characterized by its complex structure and potential biological applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's detailed structure can be described as follows:
- Molecular Formula : C₁₅H₁₄BrF₃N₃O₅S
- Molecular Weight : 453.25 g/mol
The presence of the bromobenzenesulfonamide moiety suggests possible interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Many sulfonamide derivatives are known for their antibacterial properties. The bromobenzenesulfonamide group may enhance this activity by increasing lipophilicity and membrane permeability.
- Anticancer Potential : Compounds containing hydroxyphenyl groups have been investigated for their ability to inhibit cancer cell proliferation. The trifluoroacetyl group may also contribute to this effect by affecting metabolic pathways in cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cell Cycle Disruption : Hydroxyphenyl groups can interfere with cell cycle regulation, potentially leading to apoptosis in cancerous cells.
- Reactive Oxygen Species (ROS) Modulation : The trifluoroacetyl group may influence oxidative stress pathways, either promoting or inhibiting ROS production depending on the cellular context.
Case Studies and Research Findings
A review of recent literature highlights several studies focused on the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzenesulfonamides showed significant antibacterial activity against Gram-positive bacteria. The introduction of bromine increased potency due to enhanced binding affinity to bacterial enzymes .
- Anticancer Activity : Research published in Cancer Letters indicated that phenolic compounds with trifluoroacetyl groups exhibited cytotoxic effects on breast cancer cell lines by inducing apoptosis through ROS generation .
- Toxicological Assessment : Toxicity studies have shown that related compounds can exhibit harmful effects at high concentrations, necessitating careful evaluation of dosage in therapeutic contexts .
Data Table: Comparative Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| This compound | High | Moderate | Moderate |
| Compound B | High | Moderate | High |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of propan-2-yl 2-[5-(4-bromobenzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., dichloromethane, DMF), reaction temperatures (0°C to RT), and catalysts. Flash chromatography and HPLC purification are critical for isolating the compound. For example, analogous trifluoromethyl-containing compounds achieved yields of 22–86% with >95% purity using these methods . Key steps include avoiding prolonged exposure to moisture and optimizing stoichiometry of sulfonamide coupling agents.
Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the presence of the 4-bromobenzenesulfonamido group (δ 7.5–8.0 ppm for aromatic protons) and the trifluoro-3-oxobutanoate moiety (δ 3.5–4.5 ppm for ester protons) .
- HPLC : For purity analysis (>95% purity threshold) using a C18 column with acetonitrile/water gradients .
- FT-IR : To identify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
Q. What preliminary biological screening strategies are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) due to the 4-bromobenzenesulfonamido group. Use fluorometric or colorimetric assays .
- Cytotoxicity profiling : Test against human cell lines (e.g., HEK293, HeLa) via MTT assays at concentrations ≤10 µM to assess baseline toxicity .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Synthetic modifications : Replace the 4-bromophenyl group with chloro/fluoro analogs (e.g., 4-chlorobenzenesulfonamido) to evaluate electronic effects on activity .
- In silico docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., sulfonamide-binding enzymes). Compare binding energies of analogs .
- Data correlation : Tabulate IC50 values against structural features (e.g., substituent electronegativity, steric bulk) to identify key pharmacophores.
Q. What methodologies are effective for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding modes. Refer to analogous studies on bromophenyl-containing inhibitors .
- Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms. Use Lineweaver-Burk plots for analysis .
- Proteomics : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H2O2) conditions. Monitor degradation via LC-MS to identify labile groups (e.g., ester hydrolysis) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition temperature >150°C suggests suitability for high-temperature formulations) .
Q. What strategies are recommended for resolving contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compile IC50 values from multiple assays and normalize using Z-score transformation to account for inter-lab variability.
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, consistent cell passage numbers) .
- Control benchmarking : Compare results against reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate potency .
Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The trifluoromethyl group may enhance metabolic stability .
- Molecular dynamics (MD) simulations : Simulate binding persistence in aqueous environments to assess solubility limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
